molecular formula C18H21N3O4 B5589018 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide

2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide

Cat. No. B5589018
M. Wt: 343.4 g/mol
InChI Key: QFKPNPLMUDJRCW-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemically complex molecules characterized by their diverse structures and significant potential in various scientific applications. It features a dihydropyrimidinyl group linked to a benzoxepin moiety through an acetamide bridge.

Synthesis Analysis

  • Akbarzadeh et al. (2012) reported an efficient method for synthesizing compounds similar to the one , using a five-component condensation reaction involving benzene-1,2-diamine, Meldrum's acid, aldehydes, isocyanides, and H2O at room temperature (Akbarzadeh, Amanpour, Soorki, & Bazgir, 2012).

Molecular Structure Analysis

  • Subasri et al. (2016) explored structures similar to the specified molecule, observing a folded conformation about the methylene C atom of the bridge, with the pyrimidine ring inclined to the benzene ring. Intramolecular N—H⋯N hydrogen bonds were noted to stabilize this conformation (Subasri et al., 2016).

Chemical Reactions and Properties

  • Sasaki et al. (2001) investigated reactions involving similar compounds, particularly focusing on cyclization products and the effect of hydroxylamine hydrochloride. They observed abnormal cyclization with ring cleavage of the pyrimidine component (Sasaki, Zhang, Okuda, & Hirota, 2001).

Physical Properties Analysis

  • The crystalline structure and conformational aspects of related molecules, as explored by Subasri et al. (2016), provide insights into the physical properties of this compound, including crystal packing and intermolecular interactions (Subasri et al., 2016).

Chemical Properties Analysis

properties

IUPAC Name

2-(5-methyl-2,4-dioxopyrimidin-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12-10-21(18(24)20-17(12)23)11-16(22)19-9-13-6-7-25-15-5-3-2-4-14(15)8-13/h2-5,10,13H,6-9,11H2,1H3,(H,19,22)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKPNPLMUDJRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(=O)NCC2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide

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